(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one
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Overview
Description
(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one is a natural product found in Annona rensoniana with data available.
Scientific Research Applications
Antioxidant Properties
A study by Manfredini et al. (2000) explored molecular combinations of antioxidants, focusing on compounds related to ascorbic acid and alpha-tocopherol. They found that certain isomers displayed potent antioxidant effects, surpassing synthetic alpha-tocopherol analogues and natural alpha-tocopherol or ascorbic acid. This indicates potential therapeutic applications in conditions involving free radical damage (Manfredini et al., 2000).
Cytotoxicity in Cancer Research
Rieser et al. (1993) isolated new Annonaceous acetogenins from Annona muricata, including compounds with structures similar to the queried chemical. These compounds exhibited selective cytotoxicity towards human colon tumor cell lines, suggesting potential applications in cancer therapy (Rieser et al., 1993).
Synthetic Applications
Papers by Meilert et al. (2004) and Gerber & Vogel (2001) discuss the synthesis of complex molecules, including those related to the queried compound. Their research contributes to our understanding of synthetic routes and stereochemistry, vital for pharmaceutical and chemical manufacturing (Meilert et al., 2004), (Gerber & Vogel, 2001).
Maillard Reaction in Food Chemistry
Frank & Hofmann (2000) explored the role of carbohydrates in Maillard reaction chromophores. Their findings are relevant to food chemistry and the understanding of how compounds like the queried one can influence food properties (Frank & Hofmann, 2000).
Properties
Molecular Formula |
C35H62O7 |
---|---|
Molecular Weight |
594.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O7/c1-3-4-5-6-7-8-12-15-18-29(37)31-20-22-33(41-31)34-23-21-32(42-34)30(38)19-16-13-10-9-11-14-17-28(36)25-27-24-26(2)40-35(27)39/h24,26,28-34,36-38H,3-23,25H2,1-2H3/t26-,28+,29-,30+,31+,32+,33-,34-/m0/s1 |
InChI Key |
YVZIPERWMPDEIZ-FIWQLPPOSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonyms |
rollimembrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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